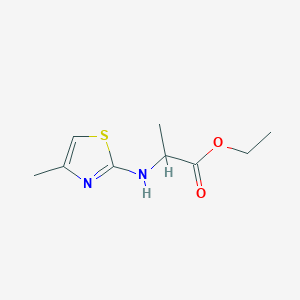

Ethyl (4-methylthiazol-2-yl)alaninate

Description

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

ethyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoate |

InChI |

InChI=1S/C9H14N2O2S/c1-4-13-8(12)7(3)11-9-10-6(2)5-14-9/h5,7H,4H2,1-3H3,(H,10,11) |

InChI Key |

XKPRWOLABVXHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC1=NC(=CS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-methylthiazol-2-yl)alaninate can be synthesized through a multi-step process involving the formation of the thiazole ring followed by esterification. One common method involves the reaction of 2-bromo-1-(4-methylthiazol-2-yl)ethanone with ethyl alaninate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One-pot synthesis techniques have been developed to streamline the process, reducing the number of steps and improving overall yield. These methods often utilize commercially available starting materials and optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methylthiazol-2-yl)alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and application .

Scientific Research Applications

Ethyl (4-methylthiazol-2-yl)alaninate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.

Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of ethyl (4-methylthiazol-2-yl)alaninate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (4-methylthiazol-2-yl)glycinate (CAS: 1179738-84-1)

- Structural Differences : Replaces the alaninate methyl side chain with glycinate (hydrogen substituent), reducing steric hindrance.

- Synthetic Accessibility : Likely synthesized via similar routes but with glycine derivatives. The absence of a chiral center in glycinate simplifies purification but limits stereochemical applications .

- Applications: Potential as a simpler scaffold for non-chiral intermediates or in combinatorial chemistry.

N-(4-Methylthiazol-2-yl)propanamide (Compound 3)

- Structural Differences : Substitutes the alaninate ester with a propanamide group, altering solubility and hydrogen-bonding capacity.

- Synthesis: Prepared via acylation of 4-methylthiazol-2-amine with propanoyl chloride (51% yield), highlighting moderate efficiency compared to esterification routes .

- Functional Implications : The amide group enhances stability against hydrolysis but reduces reactivity in esterase-mediated processes.

Comparative Data Table

Functional and Commercial Implications

- Bioactivity: The thiazole ring’s electron-rich nature may enhance binding to biological targets compared to non-aromatic analogs.

- Market Accessibility: Limited suppliers for this compound contrast with widely available Ethyl (4-Methylthiophenyl)acetate, reflecting differences in demand and synthetic complexity .

Biological Activity

Ethyl (4-methylthiazol-2-yl)alaninate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by an ethyl group and a 4-methylthiazole moiety linked to an alanine backbone, contributes to its potential applications in pharmaceuticals and agriculture.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 156.25 g/mol

- Structural Features : Contains a five-membered thiazole ring, which includes sulfur and nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, potentially leading to:

- Antimicrobial Effects : Inhibition of microbial enzymes.

- Anticancer Activity : Interaction with cellular pathways involved in cancer proliferation.

- Anti-inflammatory Properties : Modulation of inflammatory pathways.

1. Antimicrobial Activity

This compound has shown promising results against various pathogens. Studies indicate that it possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 0.22 - 0.25 μg/mL |

| Gram-negative Bacteria | Varies (specific data needed) |

2. Anticancer Activity

Recent research has explored the anticancer potential of thiazole derivatives, including this compound. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 2.86 |

| HepG2 | 5.91 |

| A549 | 14.79 |

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly through its inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound:

- Anticancer Activity Study : A study published in September 2023 examined a series of quinazoline-based thiazole derivatives, revealing that compounds structurally similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming existing therapies like erlotinib .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives, including this compound, demonstrating potent activity against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Research into the mechanism of action suggests that the compound's thiazole moiety may interact with key enzymes involved in microbial metabolism, leading to its observed antimicrobial effects .

Q & A

What are the standard synthetic routes for Ethyl (4-methylthiazol-2-yl)alaninate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves condensation reactions between thiazole derivatives and alanine esters. For example, refluxing 4-methylthiazole-2-carboxylic acid derivatives with ethyl β-alaninate hydrochloride in ethanol (0.3 M) at 50°C for 1 hour yields the target compound in ~52% after recrystallization . Optimized conditions (e.g., solvent choice, catalyst loading) are critical: dioxane with 10 mol% catalyst at 50°C improves yields to 93% (Table 2, ). Key parameters include:

- Solvent: Ethanol or dioxane minimizes side reactions.

- Catalyst: Acidic or enzymatic systems (e.g., HRP-H₂O₂) enhance stereoselectivity .

- Workup: Ice-water quenching followed by ethanol recrystallization purifies the product .

What analytical techniques are most reliable for characterizing this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- IR Spectroscopy: Identifies carbonyl (C=O, ~1730 cm⁻¹) and thiazole ring (C=N, ~1640 cm⁻¹) vibrations .

- NMR: ¹H-NMR resolves substituent environments (e.g., methyl groups at δ 2.12–2.74 ppm; aromatic protons at δ 6.64–8.29 ppm) .

- Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 447 for M⁺) and fragmentation patterns .

- Elemental Analysis: Validates purity (e.g., C 62.65%, H 5.52%, N 10.96% ).

How can reaction conditions be optimized to address contradictory yield data in similar thiazole syntheses?

Level: Advanced

Methodological Answer:

Contradictions often arise from catalyst activity or solvent effects. Systematic optimization is key:

- Catalyst Screening: In dioxane, increasing catalyst loading from 1 mol% to 10 mol% raised yields from 57% to 93% (Table 2, ).

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) may stabilize intermediates but reduce selectivity compared to ethanol .

- Temperature Control: Reactions above 50°C risk decomposition, while lower temperatures prolong reaction times .

- Mechanistic Probes: Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps .

What strategies mitigate stereochemical challenges in synthesizing enantiopure derivatives?

Level: Advanced

Methodological Answer:

Chiral auxiliaries or enzymatic methods enforce stereocontrol:

- Chiral Auxiliaries: Ethyl (S)-alaninate, when used with HRP-H₂O₂, produces diastereomers (65% d.e.) separable via silica gel FCC .

- Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer .

- Asymmetric Catalysis: Chiral Pd complexes or organocatalysts (e.g., proline derivatives) can induce enantioselectivity in cyclization steps .

How do functional group modifications impact the compound’s biological activity?

Level: Advanced

Methodological Answer:

Substituent effects are probed via structure-activity relationship (SAR) studies:

- Thiazole Core: The 4-methyl group enhances lipophilicity, improving membrane permeability .

- Ester vs. Amide: Ethyl esters (vs. methyl) increase metabolic stability in vitro .

- Aniline Moieties: Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings boost antimicrobial activity (MIC reduction by 4-fold ).

What are the stability limitations of this compound under reductive or oxidative conditions?

Level: Advanced

Methodological Answer:

The compound is susceptible to:

- Reduction: Catalytic hydrogenation (H₂/Pd-C) opens the thiazole ring, forming β-alaninate derivatives (78% yield under 3 atm H₂ ).

- Oxidation: HRP-H₂O₂ systems induce dimerization (70% yield ).

- Storage: Store at -20°C in anhydrous DMSO to prevent hydrolysis.

How can computational methods predict interactions with biological targets?

Level: Advanced

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., thrombin ).

- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models: Hammett constants (σ) correlate substituent electronic effects with inhibitory potency (R² > 0.85 ).

What green chemistry approaches are feasible for large-scale synthesis?

Level: Advanced

Methodological Answer:

- Solvent Replacement: Ethanol/water mixtures reduce toxicity vs. dioxane .

- Catalyst Recycling: Immobilized enzymes (e.g., HRP on silica) retain >80% activity after 5 cycles .

- Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 30 min at 100 W ).

How are conflicting spectral data resolved in structural elucidation?

Level: Advanced

Methodological Answer:

- 2D NMR: HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing thiazole C2 vs. C4 ).

- X-ray Crystallography: Resolves tautomerism (e.g., thione vs. thiol forms ).

- Isotopic Labeling: ¹³C-alanine tracks incorporation efficiency (>95% ).

What are the key challenges in scaling up synthesis while maintaining enantiopurity?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.